molecular formula C₁₄H₂₄F₂N₄O₁₀P₂ B1146103 Gemcitabine Diphosphate Choline CAS No. 1643126-46-8

Gemcitabine Diphosphate Choline

Numéro de catalogue: B1146103
Numéro CAS: 1643126-46-8
Poids moléculaire: 508.31
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gemcitabine derivative. An antineoplastic agent.

Applications De Recherche Scientifique

Molecular Pharmacology and Treatment Strategy

Gemcitabine is commonly utilized in treating solid tumors. Its mechanism involves cellular uptake through human nucleoside transporters and intracellular phosphorylation, creating active metabolites that incorporate into DNA and inhibit DNA synthesis. Studies have shown that varying the infusion rate of gemcitabine can influence the intracellular levels of its active metabolite, impacting the treatment's efficacy and toxicity. This understanding of gemcitabine's molecular pharmacology has led to clinical strategies like fixed dose rate (FDR) administration to optimize its clinical application in cancer treatment (Veltkamp, Beijnen, & Schellens, 2008).

Radiosensitization in Tumor Cells

Gemcitabine has been identified as a potent radiosensitizer for various human tumor cells, notably in cancers of the pancreas, breast, and head and neck. The sensitization mechanism involves S-phase redistribution and depletion of the deoxyadenosine triphosphate pool. Clinical trials are being conducted to determine the optimal dose and schedule for gemcitabine in combination with radiation, as the compound significantly enhances the toxicity of radiation treatment. These findings spotlight gemcitabine's potential as a radiosensitizer, necessitating cautious development to avoid excessive normal tissue toxicity (Lawrence, Eisbruch, & Shewach, 1997).

Resistance Mechanisms and Therapeutic Strategies

While gemcitabine is a first-line treatment for various cancers, resistance development is a significant challenge. Research indicates that developmental pathways like Hedgehog, Wnt, and Notch might be reactivated in gemcitabine-resistant cells. Strategies targeting these pathways could potentially sensitize cancer cells to gemcitabine treatment, suggesting a multidirectional approach for overcoming resistance and improving treatment outcomes (Jia & Xie, 2015).

Gemcitabine Biomarkers and Patient Prognosis

Clinical studies have evaluated gemcitabine metabolic genes as prognostic markers in pancreaticobiliary cancer patients receiving gemcitabine therapy. High expression of certain biomarkers like hENT1 was associated with improved overall survival and disease-free survival, providing valuable insights for personalized therapy and highlighting the importance of biomarker-based prognosis in treatment strategies (Wei et al., 2013).

Mécanisme D'action

Target of Action

Gemcitabine Diphosphate Choline primarily targets DNA synthesis and ribonucleotide reductase . Ribonucleotide reductase is an enzyme that catalyzes the formation of deoxyribonucleotide triphosphates required for DNA synthesis .

Mode of Action

Gemcitabine, a cytidine analog, is transformed into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), that work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells .

Biochemical Pathways

Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis. dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase. dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .

Pharmacokinetics

Gemcitabine is a pro-drug and, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate (dFdCTP) and gemcitabine triphosphate (dFdCTP) inhibit processes required for DNA synthesis . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine .

Result of Action

The incorporation of dFdCTP into DNA is most likely the major mechanism by which gemcitabine causes cell death . It terminates DNA chain elongation, arresting tumor growth and promoting apoptosis of malignant cells .

Action Environment

The efficacy of gemcitabine can be influenced by various environmental factors. For instance, the presence of cytidine triphosphate (CTP) can inhibit the formation of this compound from dFdCTP, indicating competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) . Additionally, the liver disposition of gemcitabine, which is responsible for the metabolism of gemcitabine, can also impact the drug’s efficacy .

Safety and Hazards

Gemcitabine may have toxic effects on rapidly regenerating/growing tissues such as the bone marrow, skin, or developing fetuses . It may cause mild skin irritation, genetic defects, and may damage fertility or the unborn child .

Orientations Futures

Gemcitabine can be repurposed to have better anticancer effects . Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis .

Analyse Biochimique

Biochemical Properties

Gemcitabine Diphosphate Choline plays a crucial role in biochemical reactions. It is produced through the metabolic activation of Gemcitabine in cells, initiated by deoxycytidine kinase (dCK) to give the monophosphate . Further sequential phosphorylation yields the diphosphate and triphosphate, both responsible for the cytotoxic effects of the drug . The formation of this compound from dFdCTP indicates competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As the structure of this compound precludes entry into cells, potential cytotoxicity was assessed by stimulating CCT activity using linoleate in KPC cells in vitro, leading to increased this compound concentration and synergistic growth inhibition after Gemcitabine addition .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . Gemcitabine Diphosphate inhibits ribonucleotide reductase, which catalyses the formation of deoxynucleotide triphosphates required for DNA synthesis . When incorporated into DNA, Gemcitabine triphosphate terminates DNA chain elongation .

Metabolic Pathways

This compound is involved in the Kennedy pathway, a metabolic pathway that synthesizes phosphatidylcholine from choline . It interacts with enzymes such as deoxycytidine kinase and CTP:phosphocholine cytidylyltransferase .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Gemcitabine Diphosphate Choline involves the conversion of Gemcitabine Hydrochloride to Gemcitabine Diphosphate, followed by the reaction of Gemcitabine Diphosphate with Choline Chloride to form Gemcitabine Diphosphate Choline.", "Starting Materials": [ "Gemcitabine Hydrochloride", "Sodium Hydroxide", "Magnesium Chloride", "Adenosine Triphosphate", "Choline Chloride" ], "Reaction": [ "Step 1: Gemcitabine Hydrochloride is converted to Gemcitabine by treatment with Sodium Hydroxide.", "Step 2: Gemcitabine is then phosphorylated to form Gemcitabine Monophosphate with the help of Magnesium Chloride and Adenosine Triphosphate.", "Step 3: Gemcitabine Monophosphate is further phosphorylated to form Gemcitabine Diphosphate.", "Step 4: Gemcitabine Diphosphate is then reacted with Choline Chloride in the presence of Sodium Hydroxide to form Gemcitabine Diphosphate Choline." ] }

Numéro CAS

1643126-46-8

Formule moléculaire

C₁₄H₂₄F₂N₄O₁₀P₂

Poids moléculaire

508.31

Synonymes

Gemcitabine 5’-Diphosphate Choline; 

Origine du produit

United States
Customer
Q & A

Q1: What is the significance of Gemcitabine diphosphate choline as a metabolite of Gemcitabine in the context of pancreatic cancer?

A1: The research paper [] investigates the metabolic fate of Gemcitabine in pancreatic cancer models. The study identifies this compound as a major metabolite, suggesting its potential role in Gemcitabine's mechanism of action within these cancer cells. The formation of this metabolite is linked to the Kennedy pathway, a metabolic route responsible for the synthesis of phospholipids, crucial components of cell membranes. This finding suggests that this compound might influence pancreatic cancer cell behavior by interfering with lipid metabolism and membrane integrity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.